molecular formula C17H17F3N4O2 B10936829 N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide

N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide

Cat. No.: B10936829
M. Wt: 366.34 g/mol
InChI Key: JNGWXOBNTOLTGI-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a benzimidazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring. Key reagents include trifluoromethyl ketones and ethylamine, which are reacted under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N1,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.

    Trifluoromethylated compounds: Molecules containing trifluoromethyl groups, which impart unique chemical properties.

Uniqueness

N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE is unique due to its combination of a benzimidazole ring, a pyrimidine ring, and a trifluoromethyl group

Properties

Molecular Formula

C17H17F3N4O2

Molecular Weight

366.34 g/mol

IUPAC Name

N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C17H17F3N4O2/c1-3-22(4-2)15(26)10-23-14(25)9-13(17(18,19)20)24-12-8-6-5-7-11(12)21-16(23)24/h5-9H,3-4,10H2,1-2H3

InChI Key

JNGWXOBNTOLTGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C=C(N2C1=NC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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